1-(3,6-Dimethylpyridin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

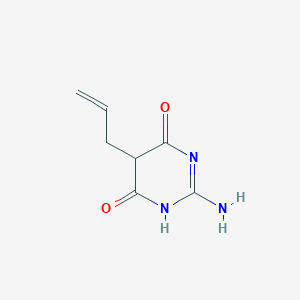

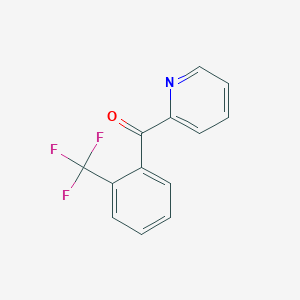

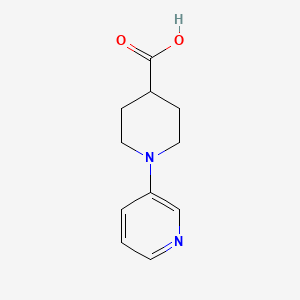

1-(3,6-Dimethylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. Ketones are characterized by the presence of a carbonyl group (C=O) linked to two carbon atoms. In this case, the ketone is further modified by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and two methyl groups at the 3 and 6 positions of the pyridine ring.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that may include the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. For example, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one involves starting from 1H-indole and utilizing 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety . Although this synthesis is for a different compound, it provides insight into the complexity and the type of reactions that might be involved in synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,6-Dimethylpyridin-2-yl)ethanone can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonyltungsten was determined by X-ray crystallography, revealing a seven-membered ring in the boat conformation . This highlights the importance of structural analysis in understanding the conformation and geometry of complex organic molecules.

Chemical Reactions Analysis

The reactivity of compounds containing the pyridine moiety can vary significantly depending on the substituents present on the ring. For example, bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten compounds were found to undergo oxidative addition reactions with RSnCl3 to give seven-coordinate products . This suggests that the pyridine ring can influence the reactivity of the compound and its ability to participate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(3,6-Dimethylpyridin-2-yl)ethanone can be predicted using computational studies such as density functional theory (DFT). For instance, a new pyrrole derivative's spectral and geometrical data were predicted using DFT, showing good correlation with experimental data . Additionally, the electrochemical study of this compound indicated good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition .

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns in Enaminones

The hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, have been studied extensively. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. The structures are further stabilized by weak interactions, contributing to their unique chemical properties (Balderson et al., 2007).

Catalytic Behavior of Iron and Cobalt Dichloride Complexes

1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone has been used to prepare a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, providing alternative NNN tridentate ligands. These ligands coordinate with iron(II) and cobalt(II) dichloride, forming complexes with notable catalytic activities for ethylene reactivity. The study highlights the potential of these complexes in industrial applications, with iron complexes showing higher activities at elevated ethylene pressure (Sun et al., 2007).

Antimicrobial Activity of Oxadiazole Derivatives

Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and shown to possess significant antimicrobial activity. The cyclization of hydrazide acid groups into a 1,3,4-oxadiazole nucleus appears to enhance this activity, offering potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Molecular Docking and Cytotoxicity Studies

Compounds like 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone have been synthesized and characterized, with their molecular structures confirmed by single-crystal X-ray diffraction analysis. Such compounds have been evaluated for their cytotoxicity and analyzed for their interactions with human serum albumin, highlighting their potential in pharmacokinetic and biological applications (Govindhan et al., 2017).

Propiedades

IUPAC Name |

1-(3,6-dimethylpyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCQDMOBBRXRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617142 |

Source

|

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dimethylpyridin-2-yl)ethanone | |

CAS RN |

79926-01-5 |

Source

|

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)